3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
CAS No.: 324578-02-1
Cat. No.: VC7549418
Molecular Formula: C15H13ClN6O2
Molecular Weight: 344.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 324578-02-1 |
|---|---|
| Molecular Formula | C15H13ClN6O2 |
| Molecular Weight | 344.76 |
| IUPAC Name | 3-(4-chlorophenyl)-7,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione |
| Standard InChI | InChI=1S/C15H13ClN6O2/c1-20-12-11(13(23)21(2)15(20)24)22-7-10(18-19-14(22)17-12)8-3-5-9(16)6-4-8/h3-6H,7H2,1-2H3,(H,17,19) |
| Standard InChI Key | RLUFXHJKABIISP-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)N3CC(=NNC3=N2)C4=CC=C(C=C4)Cl |
Introduction
The compound 3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro- triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic molecule with potential applications in various fields of research. This article aims to provide a comprehensive overview of its chemical properties, synthesis, and potential uses based on available scientific literature.
Synthesis
The synthesis of 3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro- triazino[3,4-f]purine-6,8(1H,4H)-dione likely involves multi-step reactions typical of heterocyclic chemistry. These processes often include condensation reactions, cyclization, and substitution reactions to form the complex ring structure.
Potential Applications
While specific applications for this compound are not detailed in the available literature, compounds with similar structures are often explored for their biological activity, including potential roles as inhibitors or modulators in various biochemical pathways.
Research Findings
Research on compounds with similar structures to 3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro- triazino[3,4-f]purine-6,8(1H,4H)-dione has shown promise in areas such as:
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Biological Activity: Compounds with purine and triazine rings are known for their potential biological activities, including antiviral, anticancer, and antimicrobial effects.
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Pharmacological Studies: These compounds can be used as scaffolds for drug design due to their ability to interact with various biological targets.
Data Tables
Given the lack of specific data on 3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro- triazino[3,4-f]purine-6,8(1H,4H)-dione, we can consider related compounds for comparison:
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